

spectroscopic data of 4-Indanol (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Indanol

Cat. No.: B162701

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An In-depth Technical Guide on the Spectroscopic Data of 4-Indanol

This guide provides a comprehensive overview of the spectroscopic data for **4-Indanol** (CAS No. 1641-41-4), tailored for researchers, scientists, and professionals in drug development. The document presents available and predicted spectroscopic data, details general experimental protocols, and includes visualizations to illustrate analytical workflows.

Spectroscopic Data of 4-Indanol

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **4-Indanol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules.

A reported ^1H NMR spectrum for **4-Indanol** was obtained in deuterated chloroform (CDCl_3) on a 400 MHz instrument. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: ^1H NMR Spectroscopic Data for **4-Indanol**

Chemical Shift (δ) (ppm)	Multiplicity	Coupling Constant (J) (Hz)	Number of Protons	Assignment (Tentative)
7.02	m	-	1H	Aromatic CH
6.80	d	5.2	1H	Aromatic CH
6.61	m	-	1H	Aromatic CH
4.8 (Predicted)	s	-	1H	OH
2.91	m	-	4H	CH ₂ (Aliphatic)
2.05	m	-	2H	CH ₂ (Aliphatic)

Source: ChemicalBook. Note: The assignment of aromatic protons is tentative without further 2D NMR analysis. The chemical shift for the hydroxyl proton is a prediction as it is often a broad singlet and its position can vary.[\[1\]](#)

Experimental ¹³C NMR data for **4-Indanol** is not readily available in public spectral databases. Therefore, a predicted ¹³C NMR spectrum is provided below. The prediction was generated using online computational tools.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **4-Indanol**

Chemical Shift (δ) (ppm)	Carbon Type
152.0	Quaternary (C-OH)
142.5	Quaternary
134.0	Quaternary
127.5	CH
121.0	CH
115.0	CH
32.0	CH ₂
30.0	CH ₂
25.0	CH ₂

Note: This is a predicted spectrum and should be used as a reference. Actual experimental values may vary.

Infrared (IR) Spectroscopy

Specific experimental FT-IR spectra for **4-Indanol** are not available in the public databases searched. However, the expected characteristic absorption bands based on its functional groups are summarized below.

Table 3: Expected Characteristic IR Absorption Bands for **4-Indanol**

Wavenumber Range (cm ⁻¹)	Vibration Type	Functional Group
3600-3200	O-H stretch	Alcohol
3100-3000	C-H stretch	Aromatic
3000-2850	C-H stretch	Aliphatic
1600-1450	C=C stretch	Aromatic Ring
1260-1000	C-O stretch	Alcohol

Mass Spectrometry (MS)

An experimental mass spectrum for **4-Indanol** is not readily available. The expected molecular ion peak and potential major fragmentation patterns are described below.

Table 4: Expected Mass Spectrometry Data for **4-Indanol**

m/z	Ion	Notes
134.18	$[M]^+$	Molecular ion peak corresponding to the molecular weight of 4-Indanol ($C_9H_{10}O$).
116	$[M-H_2O]^+$	Loss of a water molecule.
105	$[M-CHO]^+$	Loss of a formyl radical.
91	$[C_7H_7]^+$	Tropylium ion, a common fragment for alkylbenzenes.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the **4-Indanol** sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$).
- Transfer the solution to a 5 mm NMR tube.
- If necessary, add a small amount of an internal standard (e.g., TMS).

Instrumentation and Data Acquisition:

- Spectrometer: A 400 MHz (or higher) NMR spectrometer.

- ^1H NMR:
 - Pulse sequence: Standard single-pulse experiment.
 - Number of scans: 16-64, depending on sample concentration.
 - Relaxation delay: 1-5 seconds.
- ^{13}C NMR:
 - Pulse sequence: Proton-decoupled single-pulse experiment.
 - Number of scans: 1024 or more, due to the low natural abundance of ^{13}C .
 - Relaxation delay: 2-5 seconds.

FT-IR Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.
- Place a small amount of the solid **4-Indanol** sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

- Spectrometer: A Fourier Transform Infrared (FT-IR) spectrometer with a DTGS or MCT detector.
- Data Collection:
 - Acquire a background spectrum of the empty, clean ATR crystal.
 - Acquire the sample spectrum.

- The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
- Typical range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of scans: 16-32.

Mass Spectrometry

Sample Preparation (Electron Ionization - EI):

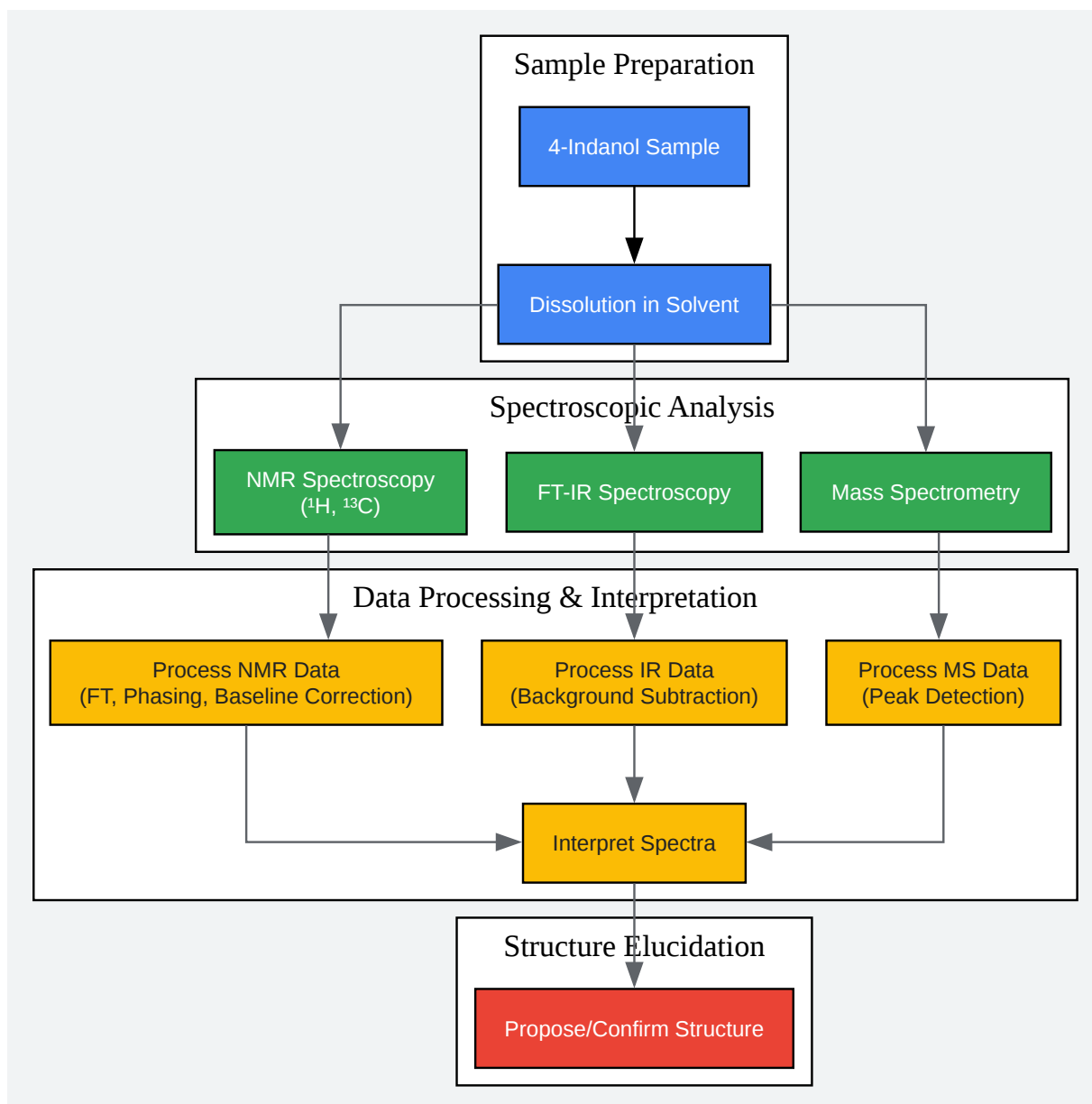
- Dissolve a small amount of the **4-Indanol** sample in a volatile organic solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
- For Gas Chromatography-Mass Spectrometry (GC-MS), inject a small volume (e.g., 1 μL) of the solution into the GC inlet.

Instrumentation and Data Acquisition:

- Spectrometer: A mass spectrometer, often coupled with a gas chromatograph (GC-MS).
- Ionization Method: Electron Ionization (EI) at 70 eV.
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Data Collection: The instrument will record the mass-to-charge ratio (m/z) of the ions produced.

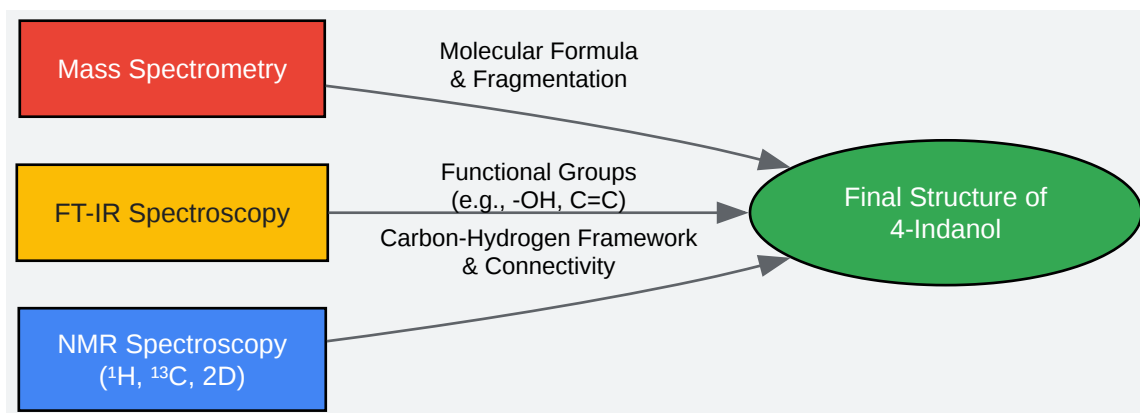
Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationships between the different techniques for structure elucidation.



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General workflow for spectroscopic analysis of a chemical compound.



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Logical relationship of spectroscopic techniques for structure elucidation.

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References

- 1. 4-INDANOL | 1641-41-4 [m.chemicalbook.com]
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